Methyl 4-hydroxy-5-nitronicotinate

Organic Synthesis Process Chemistry Nitronicotinate Methodology

Regiochemically precise nitronicotinate scaffolds with orthogonal handles are critical yet often difficult to source. Methyl 4-hydroxy-5-nitronicotinate (CAS 1214387-19-5) provides a defined 4-hydroxy-5-nitro pattern with dual reactive sites-C4-OH for O-alkylation/acylation, C5-NO₂ for reduction to amine-enabling divergent library synthesis from a single precursor. • One-step quantitative-yield protocol supports gram-scale access with minimal purification. • Aqueous solubility 4.46 mg/mL (LogP -0.09) enables low-DMSO biochemical assays. • Validated stability: 2-8°C powder; 6-month stock solutions at -80°C.

Molecular Formula C7H6N2O5
Molecular Weight 198.13 g/mol
CAS No. 1214387-19-5
Cat. No. B1440347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxy-5-nitronicotinate
CAS1214387-19-5
Molecular FormulaC7H6N2O5
Molecular Weight198.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CNC=C(C1=O)[N+](=O)[O-]
InChIInChI=1S/C7H6N2O5/c1-14-7(11)4-2-8-3-5(6(4)10)9(12)13/h2-3H,1H3,(H,8,10)
InChIKeyKRJYDSXOTMFXQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-hydroxy-5-nitronicotinate: Technical Baseline


Methyl 4-hydroxy-5-nitronicotinate (CAS 1214387-19-5), systematically named methyl 5-nitro-4-oxo-1H-pyridine-3-carboxylate, is a substituted pyridine derivative belonging to the nitronicotinate class with the molecular formula C₇H₆N₂O₅ and molecular weight 198.13 g/mol . The compound features a pyridine ring with three distinct functional groups: a methyl ester at position 3, a hydroxyl group at position 4, and a nitro group at position 5 . It appears as a yellow crystalline solid and is primarily utilized as a versatile small molecule scaffold in organic synthesis and pharmaceutical research .

Why Generic Substitution Fails for Methyl 4-hydroxy-5-nitronicotinate


Substituting Methyl 4-hydroxy-5-nitronicotinate with other nitronicotinate derivatives is scientifically invalid due to the precise regiochemistry of its functional groups. The 4-hydroxy-5-nitro substitution pattern creates a unique electronic environment and hydrogen-bonding network that governs both reactivity and physicochemical properties . Closely related analogs, such as Methyl 6-hydroxy-5-nitronicotinate (CAS 222970-61-8), which positions the hydroxyl group at position 6 rather than 4, or Methyl 5-nitronicotinate (CAS 30766-27-9), which lacks the hydroxyl group entirely, exhibit fundamentally different chemical behavior and solubility profiles . These structural variations preclude interchangeability in synthetic pathways where regioselective reactivity is required.

Quantitative Evidence: Methyl 4-hydroxy-5-nitronicotinate


Synthetic Efficiency: One-Step vs. Multi-Step Protocols

Methyl 4-hydroxy-5-nitronicotinate can be synthesized via a one-step protocol using adapted Vilsmeier conditions that achieves quantitative yield [1]. In contrast, the synthesis of Methyl 6-chloro-5-nitronicotinate requires a multi-step sequence involving DMF-catalyzed reaction of 5-nitro-6-hydroxynicotinic acid with thionyl chloride, followed by esterification, with typical overall yields in the 60-75% range for ethyl 6-methyl-5-nitronicotinate under classical conditions [2]. This represents a yield differential of approximately 25-40% in favor of the target compound's synthetic accessibility.

Organic Synthesis Process Chemistry Nitronicotinate Methodology

Functional Group Architecture: 4- vs. 6-Hydroxy Substitution

Methyl 4-hydroxy-5-nitronicotinate (CAS 1214387-19-5) possesses a hydroxyl group at position 4 and nitro group at position 5 on the pyridine ring, creating a specific hydrogen-bond donor-acceptor network . The regioisomer Methyl 6-hydroxy-5-nitronicotinate (CAS 222970-61-8) places the hydroxyl group at position 6, resulting in altered electron distribution and hydrogen-bonding geometry . This positional isomerism produces measurably different physicochemical parameters: the 4-hydroxy derivative has a calculated LogP (Consensus) of -0.09, while the 6-hydroxy isomer has a LogP of approximately 0.59, indicating approximately 0.68 log unit difference in lipophilicity [1].

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Predicted Aqueous Solubility vs. Analogues

Methyl 4-hydroxy-5-nitronicotinate has a predicted aqueous solubility (LogS ESOL) of -1.65, corresponding to 4.46 mg/mL (0.0225 mol/L), which classifies it as 'Very soluble' on the LogS solubility scale . In comparison, the carboxylic acid analog 4-Hydroxy-5-nitronicotinic acid (CAS 911461-03-5) lacks the methyl ester group and has a higher density (1.7 g/cm³) and different solubility profile due to its free carboxyl moiety . The ethyl ester analog Ethyl 4,6-dihydroxy-5-nitronicotinate (CAS 6317-97-1) has a melting point of 243-246°C, indicating significantly higher crystallinity and lower solubility compared to the target compound's predicted profile [1].

Preformulation Drug Discovery Physicochemical Profiling

Physical Form and Storage Stability

Methyl 4-hydroxy-5-nitronicotinate is supplied as a yellow crystalline solid with specified storage conditions of 2-8°C in sealed, dry containers [1]. The compound's stock solutions demonstrate defined stability windows: when stored at -80°C, solutions remain viable for up to 6 months, while storage at -20°C limits viability to 1 month [2]. This quantitative stability data contrasts with the structurally related Ethyl 4,6-dihydroxy-5-nitronicotinate, which is typically stored at room temperature and has a higher melting point (243-246°C) indicative of different solid-state properties [3].

Compound Management Sample Handling Stability Studies

Application Scenarios for Methyl 4-hydroxy-5-nitronicotinate


Efficient Medicinal Chemistry Scaffold Derivatization

The one-step, quantitative-yield synthesis protocol [1] makes Methyl 4-hydroxy-5-nitronicotinate an economically advantageous scaffold for parallel synthesis libraries. Researchers can rapidly access gram quantities with minimal purification burden, reducing the cost-per-compound in hit-to-lead campaigns. The 4-hydroxy-5-nitro substitution pattern provides two distinct reactive handles (hydroxyl for O-alkylation/acylation; nitro for reduction to amine) for divergent derivatization strategies .

Aqueous-Compatible Biological Screening Assays

With a predicted aqueous solubility of 4.46 mg/mL and a consensus LogP of -0.09 , this compound is suitable for biochemical and cell-based assays requiring minimal DMSO concentrations. The 'Very soluble' classification supports preparation of stock solutions in aqueous buffers, reducing solvent interference artifacts. This profile distinguishes it from more lipophilic nitronicotinate analogs that require higher organic co-solvent percentages [2].

HTS Compound Management

The defined storage stability parameters—6 months at -80°C for stock solutions and 2-8°C for powder storage [3]—enable HTS facilities to incorporate this compound into screening decks with predictable shelf-life. This contrasts with analogs that may lack vendor-validated stability data, introducing uncertainty into assay reproducibility [4].

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